Cas no 1502818-19-0 (tert-Butyl 9-(((trifluoromethyl)sulfonyl)oxy)-3-azaspiro[5.5]undec-8-ene-3-carboxylate)

tert-Butyl 9-(((trifluoromethyl)sulfonyl)oxy)-3-azaspiro[5.5]undec-8-ene-3-carboxylate structure
1502818-19-0 structure
Product Name:tert-Butyl 9-(((trifluoromethyl)sulfonyl)oxy)-3-azaspiro[5.5]undec-8-ene-3-carboxylate
CAS No:1502818-19-0
MF:C16H24F3NO5S
MW:399.425674438477
CID:6939382
PubChem ID:90032691
Update Time:2025-05-08

tert-Butyl 9-(((trifluoromethyl)sulfonyl)oxy)-3-azaspiro[5.5]undec-8-ene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • DB-405707
    • 1502818-19-0
    • tert-butyl 9-(((trifluoromethyl)sulfonyl)oxy)-3-azaspiro[5.5]undec-8-ene-3-carboxylate
    • OSFDEENIWZEWQT-UHFFFAOYSA-N
    • SCHEMBL15559168
    • tert-butyl 9-(trifluoromethylsulfonyloxy)-3-azaspiro[5.5]undec-9-ene-3-carboxylate
    • tert-Butyl 9-(((trifluoromethyl)sulfonyl)oxy)-3-azaspiro[5.5]undec-8-ene-3-carboxylate
    • Inchi: 1S/C16H24F3NO5S/c1-14(2,3)24-13(21)20-10-8-15(9-11-20)6-4-12(5-7-15)25-26(22,23)16(17,18)19/h4H,5-11H2,1-3H3
    • InChI Key: OSFDEENIWZEWQT-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)(=O)(=O)OC1=CCC2(CC1)CCN(C(=O)OC(C)(C)C)CC2

Computed Properties

  • Exact Mass: 399.13272853Da
  • Monoisotopic Mass: 399.13272853Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 665
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 81.3Ų

tert-Butyl 9-(((trifluoromethyl)sulfonyl)oxy)-3-azaspiro[5.5]undec-8-ene-3-carboxylate Related Literature

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